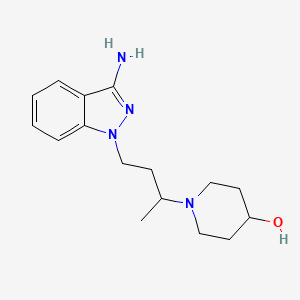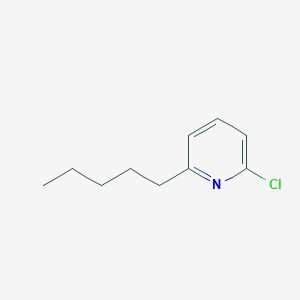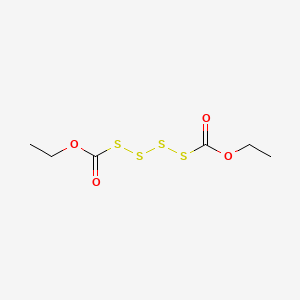
1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol is a complex organic compound that features an indazole moiety, a piperidine ring, and an amino group. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.
Analyse Chemischer Reaktionen
1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique properties can be utilized in developing new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of signaling pathways, ultimately affecting cellular functions . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-(3-Amino-1H-indazol-1-yl)butan-2-yl)piperidin-4-ol can be compared with other indazole derivatives, such as:
3-Amino-1H-indazole: Known for its antiproliferative activity against cancer cells.
2-Phenylindazole: Exhibits anti-inflammatory properties.
Indazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Eigenschaften
CAS-Nummer |
89007-75-0 |
|---|---|
Molekularformel |
C16H24N4O |
Molekulargewicht |
288.39 g/mol |
IUPAC-Name |
1-[4-(3-aminoindazol-1-yl)butan-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C16H24N4O/c1-12(19-9-7-13(21)8-10-19)6-11-20-15-5-3-2-4-14(15)16(17)18-20/h2-5,12-13,21H,6-11H2,1H3,(H2,17,18) |
InChI-Schlüssel |
OXQLYXHUQZSSCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN1C2=CC=CC=C2C(=N1)N)N3CCC(CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)

![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)





![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14142151.png)

![2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14142165.png)
![3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14142169.png)
![4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid](/img/structure/B14142175.png)
![(5E)-5-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2-thioxo-1-[3-(trifluoromethyl)phenyl]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14142180.png)
